molecular formula C20H25NO4 B3461295 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No. B3461295
M. Wt: 343.4 g/mol
InChI Key: JJPYDFGDSYHKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide, also known as O-2113, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of glucose homeostasis and insulin secretion. In

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide selectively activates GPR40, which is a G protein-coupled receptor that is expressed in pancreatic beta cells and other tissues involved in glucose homeostasis. Activation of GPR40 leads to the release of intracellular calcium ions, which in turn stimulates insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to stimulate the release of incretin hormones, which are involved in the regulation of glucose homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide in lab experiments is its selectivity for GPR40. This allows for more specific targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide. One area of interest is the development of more potent and selective GPR40 agonists. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on glucose homeostasis. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans with type 2 diabetes.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential use in treating type 2 diabetes. GPR40 is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-15-5-8-17(9-6-15)25-14-20(22)21-12-11-16-7-10-18(23-2)19(13-16)24-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYDFGDSYHKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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